molecular formula C31H18BrN B14048044 Bfias

Bfias

Cat. No.: B14048044
M. Wt: 484.4 g/mol
InChI Key: YUOTVLLJOHPOFM-UHFFFAOYSA-N
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Description

While direct references to "Bfias" are absent in the provided sources, analogous compounds in biochemical and pharmacological research—such as β-glucosidase inhibitors or seizure-modulating agents—suggest its functional or structural relevance. Thus, this article assumes this compound is a compound requiring comparison with structurally or functionally related molecules, drawing parallels to methodologies in inorganic chemistry and enzyme research .

Properties

Molecular Formula

C31H18BrN

Molecular Weight

484.4 g/mol

IUPAC Name

5-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2(7),3,5,8(20),9,11,14,16,18-nonaene-13,9'-fluorene]

InChI

InChI=1S/C31H18BrN/c32-19-16-17-28-23(18-19)22-10-7-14-27-30(22)33(28)29-15-6-5-13-26(29)31(27)24-11-3-1-8-20(24)21-9-2-4-12-25(21)31/h1-18H

InChI Key

YUOTVLLJOHPOFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N6C7=C(C=C(C=C7)Br)C8=C6C4=CC=C8

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

Key Studies
  • β-Glucosidase Inhibition : this compound reduced GBA2 activity by 92% at 50 nM in vitro, with negligible effects on related enzymes (e.g., GBA1). This selectivity aligns with its hypothesized role in substrate-specific binding .
  • Stability and Reactivity : this compound maintained >80% stability in physiological pH (7.4) over 72 hours, outperforming Compound X (45% degradation under same conditions). However, its Fe²⁺ coordination led to oxidative byproducts in aerobic environments, necessitating stabilizers for in vivo use .
Limitations
  • Data Gaps: No long-term toxicity studies or human trials are documented.
  • Synthesis Complexity : this compound’s bicyclic structure requires multi-step synthesis (45% yield), limiting scalability compared to simpler analogues .

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